N-(2-chloro-4-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide N-(2-chloro-4-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1040652-11-6
VCID: VC8436030
InChI: InChI=1S/C23H21ClN4OS/c1-3-16-5-7-17(8-6-16)20-13-21-23(25-10-11-28(21)27-20)30-14-22(29)26-19-9-4-15(2)12-18(19)24/h4-13H,3,14H2,1-2H3,(H,26,29)
SMILES: CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)C)Cl
Molecular Formula: C23H21ClN4OS
Molecular Weight: 437 g/mol

N-(2-chloro-4-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

CAS No.: 1040652-11-6

Cat. No.: VC8436030

Molecular Formula: C23H21ClN4OS

Molecular Weight: 437 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chloro-4-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide - 1040652-11-6

Specification

CAS No. 1040652-11-6
Molecular Formula C23H21ClN4OS
Molecular Weight 437 g/mol
IUPAC Name N-(2-chloro-4-methylphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Standard InChI InChI=1S/C23H21ClN4OS/c1-3-16-5-7-17(8-6-16)20-13-21-23(25-10-11-28(21)27-20)30-14-22(29)26-19-9-4-15(2)12-18(19)24/h4-13H,3,14H2,1-2H3,(H,26,29)
Standard InChI Key XOHHSPPXHVVVNB-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)C)Cl
Canonical SMILES CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)C)Cl

Introduction

N-(2-chloro-4-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound featuring a unique structural framework. It belongs to the class of pyrazolo[1,5-a]pyrazines, which are known for their potential biological activities and therapeutic applications. This compound includes a chloro-substituted aromatic ring, a pyrazolo[1,5-a]pyrazin moiety, and a sulfanyl group, contributing to its reactivity and potential pharmacological properties.

Synthesis and Characterization

The synthesis of N-(2-chloro-4-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. These processes may include the formation of the pyrazolo core and subsequent modifications to introduce the aryl groups. Common reagents and conditions, such as specific solvents and catalysts, are crucial for optimizing yield and purity.

Characterization of the compound is often achieved through spectroscopic methods, including 1H-NMR, 13C-NMR, and HR-MS, which provide detailed structural information .

Research Directions

Future research on N-(2-chloro-4-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide should focus on:

  • Detailed Synthesis Optimization: Improving synthesis protocols to enhance yield and purity.

  • Biological Activity Assessment: Conducting comprehensive in vitro and in vivo studies to determine its pharmacological effects.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance or alter its biological activities.

These studies will provide valuable insights into the compound's potential as a therapeutic agent and its place within medicinal chemistry.

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